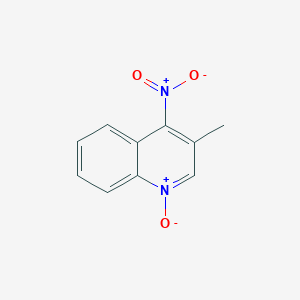

3-Methyl-4-nitroquinoline 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDCYTGYMIYMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000106 [mmHg] | |

| Record name | 3-Methyl-4-nitroquinoline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14073-00-8 | |

| Record name | 3-Methyl-4-nitroquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Chemical Derivatization of 3 Methyl 4 Nitroquinoline 1 Oxide

Established Methodologies for the Synthesis of 3-Methyl-4-nitroquinoline 1-Oxide

The synthesis of this compound is a well-documented, multi-step process that begins with the modification of 3-methylquinoline (B29099). The established methodology involves two primary stages: N-oxidation followed by nitration.

The initial step is the oxidation of 3-methylquinoline to create its N-oxide derivative. A prevalent and effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in glacial acetic acid, typically under reflux conditions. This reaction is generally conducted at temperatures between 80–90°C for a duration of 6 to 8 hours, achieving high yields of 85–90%. The mechanism involves an electrophilic attack by the peracid intermediate, which results in the formation of the N-oxide while leaving the methyl group at the 3-position intact. An alternative method involves the use of perbenzoic acid for the oxidation step. orgsyn.org

Following the successful N-oxidation, the next critical step is the nitration of 3-methylquinoline 1-oxide to introduce a nitro group at the 4-position of the quinoline (B57606) ring. This is achieved using a mixed acid system, specifically a combination of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully controlled at a low temperature, between 0–5°C, to prevent undesirable side reactions. The presence of the N-oxide group directs the electrophilic substitution to the 4-position due to its electron-donating resonance effects.

Table 1: Synthesis Parameters for this compound

| Step | Reagents | Temperature | Time | Typical Yield |

|---|---|---|---|---|

| N-Oxidation | 30% Hydrogen Peroxide in Acetic Acid | 80–90°C | 6–8 hours | 85–90% |

| Nitration | Fuming Nitric Acid and Concentrated Sulfuric Acid | 0–5°C | 2–3 hours | Not specified |

This data is compiled from research on the synthesis of this compound.

Exploration of Precursor Compounds in the Synthesis of Substituted Quinoline N-Oxides

The synthesis of the broader family of substituted quinoline N-oxides, including this compound, relies on a variety of precursor compounds and synthetic strategies. Quinoline N-oxides are recognized as highly versatile precursors for creating functionalized quinoline compounds, often exhibiting greater reactivity and regioselectivity than their unoxidized quinoline counterparts. researchgate.net

One significant pathway involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com These precursors are themselves readily synthesized through the vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation. combichemistry.com Another approach uses ortho-nitro chalcones, which can be converted to quinoline N-oxides under basic conditions with hydrazine (B178648) in a transition-metal-free method. organic-chemistry.org

Modern synthetic methodologies often leverage the N-oxide group as a directing group to facilitate regioselective C-H activation. researchgate.net This approach is particularly powerful for synthesizing C-2 and C-8 functionalized quinolines under mild reaction conditions. researchgate.net For instance, quinoline N-oxides can react with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) to yield 2-arylquinolines. researchgate.net Similarly, deoxygenative C2-heteroarylation can be achieved by reacting quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, providing a metal-free route to α-triazolylquinolines. nih.gov

The versatility of quinoline N-oxides as precursors allows for the introduction of a wide array of substituents, which is crucial for developing new compounds with specific biological or chemical properties. researchgate.netnih.gov

Design and Synthesis of this compound Derivatives for Structure-Activity Studies

The design and synthesis of derivatives of this compound are primarily driven by the need to understand how specific structural modifications influence its biological activity. These structure-activity relationship (SAR) studies often focus on comparing the derivatives to the parent compound, 4-nitroquinoline (B1605747) 1-oxide (4-NQO), a well-known carcinogen.

The introduction of a methyl group at the C-3 position, creating this compound, was a deliberate modification to investigate the steric and electronic effects on its metabolic activation and interaction with biological macromolecules like DNA. Research has shown that the C-3 methyl group provides steric hindrance that impedes the enzymatic reduction of the nitro group. This resistance to reduction distinguishes it from 4-NQO, which is more readily metabolized to its ultimate carcinogenic form, 4-(hydroxyamino)quinoline 1-oxide. nih.gov

The core pharmacophore for the biological activity of this class of compounds is the 4-nitroquinoline N-oxide structure, which is essential for the formation of DNA adducts that can lead to mutations. nih.gov The design of derivatives involves modifying various positions on the quinoline ring to probe the importance of different structural features.

Table 2: Structure-Activity Relationship Insights for Nitroquinoline 1-Oxide Derivatives

| Position Modified | Functional Group | Impact on Activity/Properties |

|---|---|---|

| C-3 | Methyl | Alters (reduces) metabolic reduction rates due to steric hindrance. |

| C-4 | Nitro | Considered essential for the formation of DNA adducts. |

| C-8 | Hydroxyl | Can increase water solubility. |

This table summarizes findings from comparative studies on nitroquinoline derivatives.

Further derivatization efforts on the general quinoline N-oxide scaffold have explored substitutions at the C-2 position. nih.gov For example, metal-free, deoxygenative C2-heteroarylation allows for the synthesis of various α-triazolylquinoline derivatives. nih.gov While not specific to this compound, these studies underscore the principle of using the quinoline N-oxide platform to generate a library of compounds for SAR analysis. The insights gained from how different electron-donating or electron-withdrawing groups at various positions affect biological outcomes are central to medicinal chemistry and toxicology. mdpi.com

Molecular Mechanisms of Biological Interaction and Cellular Response to 3 Methyl 4 Nitroquinoline 1 Oxide

Metabolic Activation Pathways of 3-Methyl-4-nitroquinoline 1-Oxide and its Analogues

The biological effects of 3-Me-4-NQO are not intrinsic to the parent molecule but are instead a consequence of its metabolic transformation into reactive species. This activation process is a critical determinant of its interaction with cellular macromolecules.

Enzymatic Reduction of the Nitro Group: Characterization of Involved Nitroreductases

The initial and rate-limiting step in the metabolic activation of 4-NQO and its analogues, including 3-Me-4-NQO, is the enzymatic reduction of the nitro group. This process is catalyzed by a class of enzymes known as nitroreductases. While research has extensively focused on 4-NQO, the principles of nitroreduction are applicable to its methylated derivative.

Studies have identified several cytosolic nitroreductases that can act on 4-NQO. One of the key enzymes is DT-diaphorase (NAD(P)H:quinone oxidoreductase), which catalyzes the reduction of 4-NQO. However, another significant enzyme is a dicumarol-resistant NADH-dependent nitroreductase, which exhibits a high affinity for 4-NQO. nih.govnih.gov This enzyme, with a molecular weight of approximately 200,000, has been shown to be the predominant 4-NQO reductase in the liver and lungs of mice. nih.gov It facilitates the reduction of 4-NQO to 4-hydroxyaminoquinoline 1-oxide (4-HAQO). nih.govnih.gov

The presence of a methyl group at the 3-position in 3-Me-4-NQO may sterically hinder its interaction with these enzymes, potentially reducing the efficiency of its metabolic activation compared to 4-NQO. This difference in metabolic activation could explain the observed variations in their carcinogenic potency. The failure of 3-Me-4-NQO to induce tumors in some animal models has been attributed to the difficulty in its enzymatic conversion to the corresponding 4-hydroxylaminoquinoline-1-oxide derivative. nih.gov

| Enzyme | Cofactor Preference | Inhibitor Sensitivity | Significance in 4-NQO Metabolism |

| DT-diaphorase (NQO1) | NAD(P)H | Dicumarol-sensitive | Contributes to 4-NQO reduction, but may have a lower affinity compared to other reductases. nih.gov |

| Dicumarol-resistant 4NQO reductase | NADH | Dicumarol-resistant | Predominant enzyme in liver and lung for 4-NQO reduction, exhibiting high affinity. nih.govnih.gov |

| Xanthine Oxidase | - | - | Can also contribute to the metabolic reduction of nitroaromatic compounds. nih.gov |

Formation of Reactive Intermediates and Proximate Mutagenic Metabolites

The enzymatic reduction of 3-Me-4-NQO leads to the formation of several reactive intermediates. The primary product of the four-electron reduction of the nitro group is 4-hydroxyaminoquinoline 1-oxide (4-HAQO) or its methylated counterpart. oup.comnih.gov This metabolite is considered the proximate carcinogen, meaning it is the direct precursor to the ultimate carcinogenic species. oup.com

Further metabolic activation of 4-HAQO can occur, leading to the formation of an even more reactive electrophilic species, such as a selyl-4HAQO ester. oup.com This highly unstable intermediate readily reacts with nucleophilic sites on cellular macromolecules, most notably DNA. oup.com The generation of these reactive metabolites is a critical step in the initiation of the carcinogenic process.

DNA Adduct Formation by this compound Metabolites

The ultimate carcinogenic and mutagenic effects of 3-Me-4-NQO are mediated through the covalent binding of its reactive metabolites to DNA, forming DNA adducts. These adducts are bulky lesions that can disrupt the normal structure and function of DNA.

Identification and Characterization of Specific DNA Adducts (e.g., Purine (B94841) Adducts)

Research on 4-NQO has demonstrated that its reactive metabolites form stable adducts primarily with purine bases in DNA. nih.govselleckchem.com The major adducts are formed at the N2 and C8 positions of guanine (B1146940) and the N6 position of adenine (B156593). nih.govfrontiersin.org Specifically, adducts such as 3-(deoxyadenosin-N6-yl)-4AQO and N4-(guanosin-7-yl-4AQO) have been identified. oup.com

While the specific adduct profile of 3-Me-4-NQO has been less extensively characterized, it is expected to form similar purine adducts. The methylation at the 3-position may influence the relative proportions of the different types of adducts formed. nih.gov Studies comparing 4-NQO and its 3-methyl derivative have shown that methylation can alter the type and amount of DNA damage induced. nih.gov For instance, the 3-methyl group was found to prevent the formation of certain alkaline-stable DNA lesions that are typically induced by 4-NQO. nih.gov

| Type of Adduct | Position of Modification | Base |

| Guanine Adducts | C8, N2, N7 | Guanine |

| Adenine Adducts | N6 | Adenine |

Mechanisms of Adduct-Induced DNA Replication and Transcription Interference

The bulky DNA adducts formed by 3-Me-4-NQO metabolites act as significant roadblocks to essential cellular processes like DNA replication and transcription. These adducts distort the DNA helix, which can cause the DNA polymerase and RNA polymerase machinery to stall or dissociate.

This interference can lead to several detrimental consequences:

Replication Errors: When the replication machinery encounters a DNA adduct, it may insert an incorrect base opposite the damaged nucleotide, leading to mutations. For example, 8-hydroxydeoxyguanosine (8-OHdG), an oxidative DNA lesion that can be induced by 4-NQO, can pair with adenine during replication, resulting in G:C to T:A transversion mutations. frontiersin.org

Transcriptional Arrest: The stalling of RNA polymerase at an adduct site can prevent the synthesis of essential proteins, leading to cellular dysfunction and potentially triggering apoptosis.

DNA Strand Breaks: The cellular machinery that attempts to repair the bulky adducts can sometimes lead to the formation of single or double-strand breaks in the DNA. frontiersin.orgnih.gov 4-NQO has been shown to induce protein-associated DNA single-strand breaks. aacrjournals.org Furthermore, metabolites of 4-NQO can trap topoisomerase I cleavage complexes, further contributing to DNA damage. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

In addition to forming DNA adducts, the metabolic activation of 3-Me-4-NQO and its parent compound, 4-NQO, can lead to the generation of reactive oxygen species (ROS). nih.gov This induction of oxidative stress represents an additional mechanism of cellular damage.

The metabolic reduction of the nitro group can be a one-electron process, leading to the formation of a nitro anion radical. This radical can then react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide (B77818) anion radical (O₂⁻). The superoxide radical can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). oup.comnih.gov

This increase in intracellular ROS levels contributes to cellular damage in several ways:

Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of lesions such as 8-hydroxydeoxyguanosine (8-OHdG), a well-established marker of oxidative DNA damage. oup.comnih.gov The formation of 8-OHdG by 4-NQO is thought to be mediated by the generation of superoxide, hydrogen peroxide, and hydroxyl radicals. nih.gov

Lipid Peroxidation: ROS can attack lipids in cell membranes, leading to a chain reaction known as lipid peroxidation, which can compromise membrane integrity and function. nih.gov

Protein Oxidation: Proteins are also susceptible to oxidative damage by ROS, which can lead to loss of function and the formation of protein aggregates.

Interestingly, studies have suggested that the 3-methyl derivative of 4-NQO may not induce substantial DNA damage through the generation of radicals to the same extent as 4-NQO, as catalase was found to reduce alkaline labile lesions induced by 4-NQO but not by 3-Me-4-NQO. nih.govdocumentsdelivered.com This suggests a potential difference in the extent of ROS-mediated damage between the two compounds.

Production of Superoxide, Hydrogen Peroxide, and Hydroxyl Radicals

The biological activity of quinoline (B57606) derivatives is often linked to their capacity to generate reactive oxygen species (ROS). The parent compound, 4-nitroquinoline (B1605747) 1-oxide (4NQO), is known to induce oxidative stress through the production of superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govoup.com Studies have demonstrated that in human fibroblasts, 4NQO treatment leads to the detectable formation of superoxide and H₂O₂, which subsequently generate hydroxyl radicals, contributing significantly to its genotoxicity. nih.govoup.comresearchgate.net This process is believed to arise from the enzymatic reduction of its nitro group. wikipedia.org

However, research comparing 4NQO with its 3-methyl derivative, this compound (3M4NQO), reveals a significant mechanistic distinction. While the DNA damage induced by 4NQO can be reduced by catalase—an enzyme that neutralizes hydrogen peroxide—this is not the case for the lesions induced by 3M4NQO. nih.gov This finding strongly suggests that this compound does not cause a substantial amount of its DNA damage through the generation of these radical species. nih.gov Its primary mechanism of action appears to be less dependent on the oxidative stress pathways involving superoxide, hydrogen peroxide, and hydroxyl radicals compared to its unmethylated counterpart.

Formation of Oxidative DNA Lesions, particularly 8-Hydroxydeoxyguanosine (8OHdG)

A major consequence of oxidative stress is the formation of lesions in DNA, with 8-hydroxydeoxyguanosine (8OHdG) being one of the most well-characterized markers of such damage. researchgate.net In the case of 4NQO, its ability to increase cellular levels of 8OHdG is well-documented. nih.govfrontiersin.org This formation is a result of two interconnected pathways: the generation of ROS which directly oxidize guanine bases, and the formation of bulky DNA adducts which can also lead to oxidative damage. oup.comresearchgate.net The creation of 8OHdG lesions is significant as they can lead to G:C to T:A transversion mutations during DNA replication. researchgate.netfrontiersin.org

For this compound, the primary mechanism leading to genotoxicity is the formation of bulky DNA adducts after its metabolic activation. While this process can indirectly lead to oxidative damage, the evidence that 3M4NQO does not substantially generate radicals suggests that its pathway to forming lesions like 8OHdG may be less pronounced or occur through different mechanisms than for 4NQO. The principal pathway involves its metabolic conversion into reactive intermediates that covalently bind to DNA, particularly to purine bases. nih.gov

DNA Strand Breakage and DNA-Protein Crosslinking Mechanisms

Pathways Leading to Single and Double Strand Breaks

The formation of DNA adducts by this compound and its metabolites interferes with the normal structure and function of DNA, leading to the induction of DNA strand breaks. The compound is known to cause both single-strand breaks (SSBs) and DNA-protein crosslinks. frontiersin.org These lesions arise when the bulky adducts physically distort the DNA helix, which can stall replication forks and transcription machinery. The cellular processes attempting to repair these adducts can also lead to transient breaks in the DNA backbone.

While SSBs are a common outcome, the stalling of replication forks due to an accumulation of adducts and unrepaired breaks can lead to the collapse of the fork and the formation of more cytotoxic double-strand breaks (DSBs). frontiersin.org The presence of DSBs is often identified by the phosphorylation of the histone variant H2AX (to form γH2AX), which serves as an early marker for this type of severe DNA damage. frontiersin.org

Induction of Topoisomerase I-DNA Cleavage Complexes

Topoisomerase I (Top1) is a vital nuclear enzyme that relieves DNA supercoiling during replication and transcription by creating transient single-strand breaks. This process involves the formation of a temporary covalent intermediate known as the Topoisomerase I-DNA cleavage complex (Top1cc). aacrjournals.org While essential, the stabilization or trapping of these complexes can convert them into permanent DNA lesions.

Research has shown that 4NQO is an effective inducer of cellular Top1cc. aacrjournals.orgnih.gov It does not, however, trap these complexes directly. Instead, it is proposed that the active metabolites of 4NQO form DNA adducts in close proximity to the Top1cc. nih.gov These adducts then interfere with the religation step of the topoisomerase I catalytic cycle, effectively trapping the enzyme on the DNA. aacrjournals.orgnih.gov Given that this compound also functions by creating DNA adducts, it is plausible that it could induce Top1cc through a similar indirect mechanism, although specific studies on this derivative are less detailed.

Cellular DNA Repair Pathway Responses to Induced DNA Damage

Engagement of Error-Prone DNA Repair Enzymes

Cells possess a variety of DNA repair pathways to counteract the damage induced by genotoxic agents. The bulky adducts formed by this compound are typically recognized by the nucleotide excision repair (NER) pathway. nih.gov However, when the damage is extensive, more tolerant but less accurate, error-prone DNA repair mechanisms can be engaged.

A significant difference in the cellular response to 4NQO and 3M4NQO has been observed in the context of DNA polymerases involved in repair. The repair of lesions induced by 4NQO involves DNA polymerase alpha. nih.gov In contrast, studies using aphidicolin (B1665134), an inhibitor of this polymerase, showed that the repair of DNA damage caused by this compound does not involve DNA polymerase alpha. nih.gov This indicates that the cell employs different enzymatic machinery to repair the specific types of adducts or resulting lesions generated by 3M4NQO, potentially relying on other specialized, and possibly error-prone, translesion synthesis (TLS) polymerases to bypass the damage.

Research Findings on Nitroquinoline Derivatives

The following table summarizes comparative data on the biological activity of this compound and related compounds based on their ability to induce the scission of DNA-protein complexes, a measure correlated with carcinogenic potential.

| Compound | Carcinogenic Strength | Concentration for DNA-Protein Scission |

| This compound | Weak | >5 x 10⁻⁵ M nih.gov |

| 4-Nitroquinoline 1-oxide (4NQO) | Strong | 1 x 10⁻⁵ M nih.gov |

| 2-Methyl-4-nitroquinoline 1-oxide | Strong | 1 x 10⁻⁵ M nih.gov |

| 6-Chloro-4-nitroquinoline 1-oxide | Strong | 1 x 10⁻⁵ M nih.gov |

| 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | Strong | 1 x 10⁻⁵ M nih.gov |

Role of Nucleotide Excision Repair (NER) in Removing Bulky Adducts

The cellular response to DNA damage induced by this compound (3-me-4NQO) and its parent compound, 4-nitroquinoline-1-oxide (4NQO), involves the Nucleotide Excision Repair (NER) pathway, which is responsible for removing bulky DNA lesions that distort the DNA helix. actanaturae.ru While both compounds are genotoxic, studies comparing their effects on human fibroblasts have revealed distinct differences in the specific repair mechanisms employed by the cell.

Research indicates that the repair of DNA adducts formed by 4NQO is dependent on DNA polymerase alpha, as the inhibitor aphidicolin effectively blocks the repair of these lesions. frontiersin.org In contrast, aphidicolin does not induce breaks in cells exposed to 3-me-4NQO, suggesting that the repair of lesions induced by this methylated derivative does not involve DNA polymerase alpha. frontiersin.org This key difference points to separate epistasis groups for the excision repair of DNA adducts induced by these two agents.

Further evidence for these distinct repair pathways comes from studies on xeroderma pigmentosum (XP) cells, which have deficiencies in NER. While XP complementation groups A, G, and D are highly sensitive to 4NQO, only groups G and D show significant sensitivity to 3-me-4NQO. frontiersin.org Cells from the XP-C group, which are defective in the global genome repair sub-pathway of NER, are not particularly sensitive to either compound. frontiersin.org This suggests that the type of DNA damage caused by 3-me-4NQO may be recognized and processed by a subset of NER factors that differs from those required for 4NQO adducts or UV-induced lesions.

Investigation of Histone Acetyltransferase (GCN5) and RecQ Helicase (BLM) in Damage Response

The cellular response to DNA damage is not limited to the direct repair of lesions but also involves chromatin remodeling and the coordination of various DNA processing enzymes, including histone acetyltransferases and helicases.

Histone Acetyltransferase (GCN5): The histone acetyltransferase GCN5 plays a significant role in the cellular response to DNA damage, including that induced by quinoline compounds. Studies have shown that GCN5-deficient B cells exhibit a markedly enhanced sensitivity to 4-nitroquinoline 1-oxide. jst.go.jp This suggests that GCN5 is involved in protecting cells against the lesions created by 4NQO. jst.go.jp GCN5 is known to have roles beyond transcriptional regulation, contributing to the maintenance of genome integrity. nih.gov Its function in the DNA damage response may be linked to its ability to acetylate histones, which can decondense chromatin structure, facilitating access for DNA repair machinery. nih.govnih.gov The involvement of GCN5 in the repair of 4NQO-induced lesions appears to be complex, highlighting its importance in mediating cellular sensitivity to this class of carcinogens. jst.go.jp

Modulation of Gene Expression and Global Proteomic Profiles

Exposure to this compound and its analogs triggers significant changes in gene expression and protein profiles as the cell attempts to manage the resulting damage and stress.

Transcriptional and Translational Regulation of Cellular Components (e.g., POLD4)

The expression of key components of the DNA replication and repair machinery is often altered in response to genotoxic agents. One such component is POLD4, a subunit of the replicative DNA polymerase δ (pol δ). Research has shown that reduced expression of POLD4 is a feature of some cancers and is associated with genomic instability. researchgate.net

In lung cancer cell lines, low POLD4 expression was linked to epigenetic modifications, specifically higher histone H3K9 methylation and lower acetylation in the POLD4 promoter. researchgate.net Critically, modulating the expression level of POLD4 directly impacts cellular sensitivity to the chemical carcinogen 4-nitroquinoline-1-oxide. Augmenting POLD4 expression in cells where it was naturally low altered their sensitivity to 4NQO. researchgate.net Conversely, reducing POLD4 levels through siRNA in cells with high expression led to an elevated frequency of chromosomal breaks. researchgate.net This demonstrates that the transcriptional regulation of POLD4 is a crucial factor in the cellular response to DNA damage induced by this class of compounds, influencing genomic stability.

Perturbations in Key Cellular Metabolic Pathways (e.g., Tricarboxylic Acid Cycle, Fatty Acid Metabolism)

The cellular response to carcinogens like 4NQO extends to global metabolic reprogramming. Metabolomic studies using gas chromatography-mass spectrometry (GC-MS) on animal models of 4NQO-induced carcinogenesis have revealed significant disturbances in central metabolic pathways. harvard.edu These minute changes at the gene and protein level are often amplified in the metabolome. nih.gov

Tricarboxylic Acid (TCA) Cycle: The TCA cycle, a central hub for energy production and biosynthetic precursors, is notably disturbed in response to 4NQO. nih.govharvard.edu Studies have identified reduced levels of citric acid, a key intermediate of the cycle, in the serum of rats with 4NQO-induced lesions. harvard.edu This suggests a potential impairment of the cycle's normal function, which could have widespread effects on cellular energy status and anabolic processes.

Fatty Acid Metabolism: Fatty acid metabolism is also significantly dysregulated. Studies have observed that 4NQO treatment, particularly when combined with infection by Porphyromonas gingivalis, leads to an increase in total serum free fatty acids. Furthermore, the expression of key enzymes in fatty acid synthesis, fatty-acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), was found to be elevated in tongue and liver tissues of 4NQO-treated mice. Metabolomic analysis has also identified dysregulated arachidonic acid and fatty acid metabolism as a hallmark of 4NQO-induced carcinogenesis. harvard.edu

The table below summarizes some of the key serum metabolites found to be altered during 4NQO-induced carcinogenesis, reflecting the perturbations in these core metabolic pathways. harvard.edu

| Associated Pathway | Metabolite | Observed Change |

| TCA Cycle | Citric Acid | Decreased |

| Amino Acid Metabolism | Valine | Decreased |

| Alanine | Decreased | |

| Fatty Acid Metabolism | Arachidonic Acid | Dysregulated |

| Glycolysis | Lactic Acid | Decreased |

This table is based on data from serum metabolite profiling in a 4NQO-induced rat carcinogenesis model. harvard.edu

These findings indicate that the cellular response to quinoline-oxide-induced damage involves a profound shift in metabolic activity, impacting energy production and the synthesis of essential biomolecules.

Genotoxicity and Mutagenicity Research of 3 Methyl 4 Nitroquinoline 1 Oxide

Analysis of Mutational Spectra Induced in Diverse Organisms

The mutagenic profile of a chemical is defined by the types and frequencies of mutations it induces. Research into 3-Methyl-4-nitroquinoline 1-oxide has sought to characterize this profile in various biological systems.

Characterization of Base-Substitution and Frameshift Mutations in Bacterial Models

In bacterial systems, which are frequently used for initial mutagenicity screening, this compound (3M4NQO) is known to induce mutations primarily through base-pair substitutions. This is similar to its parent compound, 4-Nitroquinoline (B1605747) 1-oxide (4-NQO), which is known to cause both base-substitution and, to a lesser extent, frameshift mutations in bacteria. nih.gov For 4-NQO, the mutational pattern in Salmonella typhimurium strain TA100 is characterized by a predominance of G:C to T:A transversions. nih.gov While a detailed mutational spectrum for 3M4NQO is not as extensively documented, its activity in bacterial assays confirms its ability to alter DNA sequences, leading to point mutations. nih.gov

Quantitative Assessment of Mutation Frequencies in Eukaryotic Systems

In eukaryotic models, the genotoxicity of 3M4NQO has been demonstrated, although quantitative data on mutation frequencies are not as readily available as for its parent compound. Studies using human xeroderma pigmentosum (XP) fibroblasts, which are deficient in DNA repair, provide qualitative evidence of its DNA-damaging potential. Specifically, cells from XP complementation groups G and D show high sensitivity to 3M4NQO, indicating the induction of DNA lesions that are recognized by specific repair pathways. nih.gov In contrast, comprehensive studies on 4-NQO in the fungus Aspergillus nidulans have quantified mutation loads, revealing a range of 23 to 240 mutations per strain, with a strong preference for substitutions at guanine (B1146940) residues. nih.govnih.gov Such precise quantitative assessment for 3M4NQO remains a gap in the current body of research.

Comparative Mutagenicity with 4-Nitroquinoline 1-Oxide

The differences in the mutagenic and carcinogenic potency between this compound and 4-Nitroquinoline 1-oxide can be attributed to distinct molecular and biochemical factors.

Differential Nitroreductase Substrate Specificity Influencing Mutagenic Potency

A critical step in the activation of nitroquinolines to their mutagenic form is the enzymatic reduction of the nitro group. The mutagenic potency of these compounds is heavily influenced by how efficiently they serve as substrates for cellular nitroreductases. Research indicates that 4-NQO and 3M4NQO are acted upon by different nitroreductases. nih.gov The presence of a methyl group at the C-3 position in 3M4NQO introduces steric hindrance, which makes it a poorer substrate for certain reductase enzymes compared to 4-NQO. nih.gov This reduced efficiency of metabolic activation is considered a key reason for the weaker carcinogenicity of 3M4NQO, as its conversion to the ultimate mutagenic hydroxylamino derivative is less favorable. nih.gov

| Feature | This compound (3M4NQO) | 4-Nitroquinoline 1-oxide (4-NQO) |

| Metabolic Activation | Steric hindrance from the C-3 methyl group impedes enzymatic reduction. nih.gov | Readily activated by nitroreductases to its ultimate mutagenic form. nih.gov |

| Nitroreductase Substrate | Considered a poorer substrate for certain reductases. nih.gov | Efficiently reduced by cellular nitroreductases. nih.gov |

| Resulting Potency | Weaker mutagenic and carcinogenic potential. nih.gov | Potent mutagen and carcinogen. nih.gov |

Distinct Ultimate Mutagenic Intermediates and Associated DNA Lesions

Following metabolic activation, the ultimate mutagenic intermediates of 3M4NQO and 4-NQO differ, leading to distinct patterns of DNA damage. nih.gov The activated form of 4-NQO, 4-hydroxyaminoquinoline 1-oxide (4HAQO), readily forms stable, bulky adducts with DNA, primarily at guanine and to a lesser extent adenine (B156593) bases. nih.govnih.gov Furthermore, 4-NQO can induce DNA damage through the generation of reactive oxygen species (ROS). nih.govwikipedia.org

In contrast, evidence suggests that 3M4NQO does not produce substantial DNA damage via the generation of radicals. nih.gov The DNA lesions induced by 3M4NQO are also repaired differently. The repair of 4-NQO-induced lesions involves DNA polymerase alpha, whereas the repair of damage from 3M4NQO does not, pointing to fundamentally different DNA adducts and, consequently, distinct cellular repair responses. nih.gov

| Damage & Repair Aspect | This compound (3M4NQO) | 4-Nitroquinoline 1-oxide (4-NQO) |

| DNA Adducts | Forms distinct DNA lesions. nih.govnih.gov | Forms well-characterized bulky purine (B94841) adducts (e.g., at N2 and C8 of guanine). nih.govnih.gov |

| Role of ROS | Does not induce substantial damage via reactive oxygen species. nih.gov | Induces oxidative DNA damage through ROS. nih.govwikipedia.org |

| DNA Repair Pathway | Repair does not involve DNA polymerase alpha. nih.gov | Lesion repair is dependent on DNA polymerase alpha. nih.gov |

Assessment of Chromosomal Aberrations and Micronucleus Formation in Cellular Models

The assessment of a compound's ability to cause large-scale genetic damage, such as chromosomal aberrations and micronucleus formation, is a critical component of genotoxicity testing. While such clastogenic effects are well-documented for 4-NQO, specific research detailing the induction of chromosomal aberrations or micronuclei by this compound is limited in the reviewed scientific literature.

Studies have shown that 4-NQO can induce chromosome-type aberrations, such as deletions, in human lymphocytes. nih.gov It is used as a positive control in various in vitro genotoxicity assays, including the micronucleus assay, due to its known clastogenic properties. nih.gov However, its effectiveness as a clastogen can be cell-type dependent. nih.gov For instance, significant micronucleus induction by 4-NQO was observed in the mouse lymphoma L5178Y cell line but not in several human lymphoblastoid cell lines, where it acted more as a point mutagen. nih.gov Given the absence of specific data for 3M4NQO, its clastogenic potential relative to 4-NQO cannot be definitively stated.

Carcinogenesis Research Models Utilizing 4 Nitroquinoline 1 Oxide As a Reference Due to 3 Methyl 4 Nitroquinoline 1 Oxide S Noted Non Carcinogenicity

Establishment and Characterization of Experimental Animal Models of Carcinogenesis (e.g., Oral Squamous Cell Carcinoma)

The 4-NQO-induced carcinogenesis model is well-established in both mice and rats, valued for its ability to reproducibly generate tumors primarily in the oral cavity, especially the tongue. nih.govnih.govnih.gov This water-soluble carcinogen is typically administered to animals in their drinking water, an approach that is both convenient and results in a progression of lesions that closely mirrors the development of human oral cancer. nih.govresearchgate.net

The establishment of these models involves the administration of a 4-NQO solution over a specific period, leading to observable macroscopic and microscopic changes in the oral mucosa. oncotarget.com Macroscopically, the tongues of treated animals may exhibit whitish, protuberant nodular lesions. oncotarget.comfrontiersin.org Histopathologically, the model recapitulates the full spectrum of human OSCC development, starting from simple hyperplasia and progressing through various grades of dysplasia to carcinoma in situ (CIS) and finally, invasive squamous cell carcinoma (ISCC). researchgate.netoncotarget.comfrontiersin.org

The timeline for tumor development varies depending on the animal species and the specifics of 4-NQO administration. In rats, for instance, dysplasia can be observed after 4-9 weeks of treatment, with invasive SCC developing after 36-46 weeks. oncotarget.comfrontiersin.org Studies have shown that in Wistar rats, squamous hyperplasia and dysplasia are evident in the tongue mucosa after 12 weeks of treatment, with squamous cell carcinoma appearing in the majority of animals by 20 weeks. researchgate.net This predictable progression allows researchers to study each stage of carcinogenesis in detail. nih.gov The model's strength lies in its ability to be used with transgenic mice, enabling the investigation of specific gene functions in cancer progression. nih.gov

Table 1: Characteristics of 4-NQO Induced Oral Carcinogenesis Animal Models

| Animal Model | Typical Route of Administration | Primary Tumor Site | Key Pathological Features | Reference |

|---|---|---|---|---|

| Mouse (e.g., C57BL/6, Balb/c) | Drinking Water | Tongue, Esophagus | Hyperplasia, Dysplasia, Papilloma, Squamous Cell Carcinoma | nih.govfrontiersin.org |

| Rat (e.g., Wistar, Sprague-Dawley) | Drinking Water or Topical Application | Tongue, Palate | Hyperplasia, Dysplasia, Carcinoma in situ, Invasive Squamous Cell Carcinoma | researchgate.netnih.govoncotarget.comfrontiersin.org |

Molecular Alterations and Histopathological Progression of Carcinogen-Induced Lesions

The histopathological progression of 4-NQO-induced lesions is a well-defined, multi-step process that mirrors human oral carcinogenesis. frontiersin.org The sequence typically begins with hyperkeratosis and progresses to epithelial dysplasia, which is characterized by abnormal cell maturation and nuclear changes. frontiersin.org This is followed by the development of carcinoma in situ, where malignant cells are confined to the epithelium, and eventually evolves into invasive squamous cell carcinoma, where the cancer cells invade the underlying connective tissue. oncotarget.com

This morphological progression is driven by a cascade of molecular alterations. One of the most frequently cited molecular events is the mutation and altered expression of the tumor suppressor protein p53. intjmorphol.com Studies have shown a significant positive correlation between the expression of survivin, an inhibitor of apoptosis, and the expression of both Bcl-2 (an anti-apoptotic protein) and p53 in 4-NQO-induced rat tongue carcinogenesis, suggesting their synergistic role in the process. nih.gov

Furthermore, alterations in keratin (B1170402) proteins, which are key structural components of epithelial cells, are observed. Research has noted the elevation of Keratins 5/6a and the ectopic expression of Keratin 8, beginning at the dysplastic stage. spandidos-publications.com These changes in keratin expression profiles are indicative of the altered differentiation state of the cells during malignant transformation. spandidos-publications.com

Gene expression profiling has revealed that changes in cell cycle regulators and extracellular matrix components are early events in 4-NQO-induced tumorigenesis. nih.gov Key signaling pathways are also affected. For example, 4-NQO has been shown to inhibit the expression of Retinoic Acid Receptor Beta 2 (RARβ2) while inducing the expression of phosphorylated extracellular-signal-regulated kinase 1 and 2 (p-ERK1/2) and Cyclooxygenase-2 (Cox-2), which are involved in cell proliferation and inflammation. nih.gov

Table 2: Key Molecular Alterations in 4-NQO-Induced Oral Carcinogenesis

| Molecular Alteration | Stage of Carcinogenesis | Observed Change | Associated Pathway/Function | Reference |

|---|---|---|---|---|

| p53 | Dysplasia to Carcinoma | Increased expression/mutation | Tumor Suppression, Apoptosis | intjmorphol.comnih.gov |

| Survivin | Dysplasia to Carcinoma | Increased expression | Inhibition of Apoptosis | nih.gov |

| Bcl-2 | Dysplasia to Carcinoma | Increased expression | Inhibition of Apoptosis | nih.gov |

| Keratin 8 | Dysplasia onwards | Ectopic expression | Altered Cell Differentiation | spandidos-publications.com |

| p-ERK1/2 | Carcinoma | Increased expression | Cell Proliferation (MAPK Pathway) | nih.gov |

| Cox-2 | Carcinoma | Increased expression | Inflammation, Cell Proliferation | nih.gov |

Investigation of Tumor Microenvironment and Immune System Dynamics in Carcinogenesis Models

The tumor microenvironment (TME) in 4-NQO-induced oral carcinogenesis is a dynamic landscape characterized by significant changes in immune cell populations and a state of progressive immunosuppression. nih.govspandidos-publications.com Research indicates that 4-NQO not only acts as a genotoxic agent on epithelial cells but also has long-range effects on immune cells, leading to an early immunosuppressive state that co-evolves with tumor development. nih.govspandidos-publications.com

Studies have demonstrated that the immune response in these models is dominated by T-cell subsets. nih.govfrontiersin.org The infiltration of CD4+ T cells, CD8+ T cells, and FoxP3+ regulatory T cells (Tregs) increases as the lesions progress from dysplasia to squamous cell carcinoma. nih.govfrontiersin.org Specifically, T-cell dysfunction is established at the early premalignant phase, characterized by the gradual upregulation of inhibitory receptors on T cells. nih.gov An increased proportion of Tregs in the spleen, draining lymph nodes, and the tongue itself is observed from the early stages of carcinogenesis, contributing to the immunosuppressive environment. nih.govresearchgate.net

Neutrophils also play a role in the TME, with their recruitment being a feature of 4-NQO-induced carcinogenesis. researchgate.net This complex interplay of immune cell infiltration and suppression creates a microenvironment that is conducive to tumor growth and progression.

Table 3: Dynamics of Immune Cells in the 4-NQO Tumor Microenvironment

| Immune Cell Type | Observed Change During Carcinogenesis | Functional Implication | Reference |

|---|---|---|---|

| CD4+ T Cells | Increase with lesion severity | Dominant immune infiltrate, includes helper and regulatory subsets | nih.govfrontiersin.org |

| CD8+ T Cells | Increase with lesion severity | Cytotoxic T-cell response, but becomes exhausted | nih.govnih.govfrontiersin.org |

| FoxP3+ Regulatory T Cells (Tregs) | Increase from early stages | Suppression of anti-tumor immunity | nih.govnih.govresearchgate.net |

| B Cells | Systemic decrease, localized low numbers | Reduced humoral immunity, lack of TLS formation | nih.govnih.govfrontiersin.org |

| γδ T Cells | Decrease from pre-cancerous stage | Loss of a key anti-tumor cell population | nih.gov |

| Neutrophils | Recruited to the tumor site | Contribute to the inflammatory microenvironment | researchgate.net |

Integrated Omics Approaches (Metabolomics, Transcriptomics) in Understanding Carcinogenesis Pathways

Integrated omics approaches have been pivotal in elucidating the complex molecular networks that are dysregulated during 4-NQO-induced oral carcinogenesis. These high-throughput technologies provide a global view of the changes occurring at the levels of genes (transcriptomics) and metabolites (metabolomics).

Transcriptomics studies, using techniques like RNA-sequencing, have provided a comprehensive landscape of gene expression changes throughout the stages of tumor development. nih.govnih.gov These analyses reveal that increases in "cell cycle progression" and "degradation of basement membrane and ECM pathways" are early events in carcinogenesis. oncotarget.com Spatial transcriptomics has further allowed for the characterization of the spatial and temporal evolution of these changes, identifying specific "switch genes" associated with the transition from dysplasia to invasive cancer. frontiersin.orgnih.govfrontiersin.org This detailed mapping of gene expression has highlighted the activation of transcription networks such as Myc, NF-κB, and FOS in the early stages. oncotarget.com Furthermore, transcriptomic data from the 4-NQO model closely mimics the molecular signatures of human head and neck cancers, particularly those related to tobacco use, validating its clinical relevance. nih.gov

Metabolomics analyses, often using gas chromatography-mass spectrometry (GC-MS), have uncovered significant metabolic reprogramming in 4-NQO-induced oral cancer models. nih.gov A key finding is a metabolic shift characterized by an increase in glycolysis and a corresponding deficiency in the tricarboxylic acid (TCA) cycle, a hallmark of cancer known as the Warburg effect. nih.gov Studies have identified a panel of 16 serum metabolites that are significantly altered during carcinogenesis, pointing to dysregulated arachidonic acid and fatty acid metabolism, as well as disturbances in glycine (B1666218) metabolism and mitochondrial respiratory chains. nih.govspandidos-publications.com For example, the expression of key enzymes in de novo fatty acid synthesis, such as fatty-acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1), is upregulated in tongue tissues of 4-NQO-treated mice. researchgate.net These metabolic signatures not only provide insights into the underlying biology of tumor progression but also hold promise for the development of novel biomarkers for early diagnosis. nih.govspandidos-publications.com

Table 4: Key Findings from Omics Studies in 4-NQO Models

| Omics Approach | Key Dysregulated Pathways/Processes | Specific Molecules/Metabolites Implicated | Significance | Reference |

|---|---|---|---|---|

| Transcriptomics | Cell cycle progression, ECM degradation, Immune response, HIF1α pathway | Myc, NF-κB, FOS, ALDH1A3, PTGS2, KRT1, SOX18 | Identifies early diagnostic markers and therapeutic targets. | nih.govoncotarget.comnih.gov |

| Metabolomics | TCA cycle, Glycolysis, Fatty acid metabolism, Arachidonic acid metabolism | Increased glycolysis products, Decreased TCA cycle intermediates, Altered fatty acids, Altered glycine | Reveals metabolic reprogramming and potential biomarkers for early detection. | nih.govspandidos-publications.comresearchgate.net |

Advanced Methodologies and Analytical Techniques in 3 Methyl 4 Nitroquinoline 1 Oxide Research

High-Resolution Mass Spectrometry for DNA Adductomics and Metabolite Profiling

High-resolution mass spectrometry (HRMS) has become an indispensable tool in the field of DNA adductomics, which aims to comprehensively identify all DNA modifications resulting from exposure to genotoxic agents like 4NQO. nih.govfrontiersin.org HRMS offers high accuracy and sensitivity, which is crucial for detecting the low levels of DNA adducts typically found in biological samples. chemrxiv.orgchemrxiv.org This technology, often coupled with ultra-high-performance liquid chromatography (UHPLC), allows for the confident identification of known and unknown DNA adducts. chemrxiv.orgchemrxiv.org

In the context of 4NQO, its metabolite 4-hydroxyaminoquinoline 1-oxide (4-HAQO) is known to form stable bulky adducts with purine (B94841) bases in DNA. nih.gov Specifically, it forms adducts at the C8 and N2 positions of guanine (B1146940). nih.gov HRMS-based DNA adductomics can precisely identify and quantify these adducts, providing a detailed picture of the DNA damage landscape induced by 4NQO. chemrxiv.orgchemrxiv.org

Beyond DNA adducts, HRMS is also pivotal for metabolite profiling, a key aspect of metabolomics. nih.govnih.gov This technique can identify and quantify changes in endogenous small molecules within biological systems following exposure to a compound. nih.govnih.gov In studies using the 4NQO-induced carcinogenesis model, gas chromatography-mass spectrometry (GC-MS) has been employed to analyze serum metabolites. nih.govnih.gov These studies have identified significant alterations in various metabolic pathways, including those involving amino acids, fatty acids, and energy metabolism, providing insights into the systemic effects of 4NQO exposure. nih.govnih.govsemanticscholar.orgpeerj.comconsensus.app

Table 1: Metabolites Altered by 4-Nitroquinoline (B1605747) 1-oxide Exposure

| Metabolite | Change in Concentration | Associated Pathway | Reference |

| Lactic Acid | Increased | Energy Metabolism | semanticscholar.org |

| Glucose | Increased | Energy Metabolism | semanticscholar.org |

| Choline | Increased | Cell Membrane Metabolism | semanticscholar.org |

| Proline | Decreased | Amino Acid Metabolism | semanticscholar.org |

| Valine | Decreased | Amino Acid Metabolism | semanticscholar.org |

| Isoleucine | Decreased | Amino Acid Metabolism | semanticscholar.org |

| Aspartic Acid | Decreased | Amino Acid Metabolism | semanticscholar.org |

| 2-Hydroxybutyric Acid | Decreased | Amino Acid Metabolism | semanticscholar.org |

| Arachidonic Acid | Dysregulated | Fatty Acid Metabolism | nih.govnih.gov |

| Glycine (B1666218) | Dysregulated | Amino Acid Metabolism | nih.govnih.gov |

| This table is based on data from studies on 4-nitroquinoline 1-oxide and may not be fully representative of 3-methyl-4-nitroquinoline 1-oxide. |

Cell-Based Assays for Characterizing DNA Damage Response and Repair Kinetics (e.g., CometChip Assay)

Cell-based assays are fundamental for understanding the cellular response to DNA damage induced by compounds like this compound. These assays allow for the investigation of DNA damage levels and the kinetics of DNA repair pathways.

One such high-throughput method is the CometChip assay . nih.govnih.gov This technique is a miniaturized version of the traditional comet assay (single-cell gel electrophoresis) that allows for the simultaneous analysis of DNA damage in many samples. nih.gov The basic principle involves embedding single cells in agarose (B213101) on a chip, lysing the cells, and then subjecting them to electrophoresis. nih.gov Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." nih.govnih.gov The intensity and length of the tail are proportional to the amount of DNA damage. nih.gov The CometChip offers increased throughput and reproducibility compared to the standard comet assay. nih.gov

This assay can be used to measure various types of DNA damage, including single- and double-strand breaks, which are relevant to the action of 4NQO. nih.govwikipedia.org Studies have shown that xeroderma pigmentosum (XP) cells, which have defects in nucleotide excision repair, are particularly sensitive to 4NQO and its 3-methyl derivative, indicating the importance of this repair pathway in mitigating the damage caused by these compounds. nih.gov The CometChip can be adapted to study specific repair pathways by incorporating enzymes that recognize and cleave at specific types of DNA damage. nih.gov

Whole Genome Sequencing for Comprehensive Mutational Spectrum Analysis

Whole genome sequencing (WGS) provides the ultimate resolution for analyzing the mutational landscape induced by a genotoxic agent. nih.gov By sequencing the entire genome of cells or organisms exposed to a compound like this compound, researchers can obtain a comprehensive catalog of all mutations that have occurred.

In studies with 4NQO, WGS has been used to characterize the mutational spectrum in the fungus Aspergillus nidulans. nih.gov These studies have revealed that 4NQO predominantly induces base substitution mutations, with a strong preference for G to A transitions. nih.gov However, a significant number of G to T and G to C transversions are also observed. nih.gov The mutations appear to be distributed randomly throughout the genome. nih.gov

Analysis of the mutational spectrum in single-stranded DNA has shown that the primary adducts formed by the metabolite of 4NQO lead to G to pyrimidine (B1678525) transversions. nih.gov WGS allows for an unbiased and detailed analysis of these mutational signatures, providing valuable information about the mechanisms of mutagenesis and the types of DNA lesions that are most prone to misrepair.

Table 2: Mutational Signature of 4-Nitroquinoline 1-oxide

| Mutation Type | Frequency | Context | Reference |

| G to A transitions | Most frequent in some systems | G residues | nih.gov |

| G to Pyrimidine transversions | Most frequent in ssDNA | G residues | nih.gov |

| G to T transversions | Observed | G residues | nih.gov |

| G to C transversions | Observed | G residues | nih.gov |

| This table is based on data from studies on 4-nitroquinoline 1-oxide and may not be fully representative of this compound. |

Integration of Multi-Omics Data (Genomics, Transcriptomics, Metabolomics, Proteomics) for Holistic Biological Understanding

A truly comprehensive understanding of the biological effects of this compound requires the integration of data from multiple "omics" platforms. nih.govnih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular and organismal response to the compound.

Genomics , through WGS, provides the foundational information on the DNA sequence and the mutational events caused by the compound. nih.gov

Transcriptomics , often performed using RNA-sequencing, reveals changes in gene expression in response to the compound. nih.govnih.gov This can identify the upregulation of DNA repair genes, stress response pathways, and other cellular processes affected by the genotoxic stress. researchgate.netfrontiersin.org

Proteomics analyzes the changes in the protein landscape of the cell, providing a functional readout of the transcriptomic changes. This can confirm, for example, the increased production of DNA repair enzymes. nih.govnih.gov

Metabolomics , as discussed earlier, identifies alterations in the small molecule profiles of cells or biofluids, reflecting changes in metabolic pathways. nih.govnih.govnih.gov

By integrating these different layers of biological information, researchers can build comprehensive models of the mechanisms of action of this compound. nih.gov This approach can reveal novel biomarkers of exposure and effect, identify key pathways involved in toxicity and repair, and ultimately contribute to a more complete understanding of the carcinogenic potential of this compound. nih.gov

Emerging Research Areas and Future Perspectives for 3 Methyl 4 Nitroquinoline 1 Oxide

Identification of Novel Molecular Targets for Potential Therapeutic Intervention

While the DNA-damaging effects of 4NQO and its derivatives are well-documented, leading to mutations and carcinogenesis, the identification of specific molecular targets for therapeutic intervention is an ongoing area of research. nih.gov The carcinogenic cascade initiated by these compounds involves a multitude of cellular pathways, presenting several potential targets.

Recent research in analogous cancer models, such as urothelial carcinoma, highlights promising avenues that could be relevant to 3-Me-4NQO-induced carcinogenesis. For instance, antibody-drug conjugates (ADCs) like enfortumab vedotin, which targets the cell adhesion molecule Nectin-4, have shown efficacy in treating urothelial cancer. nih.gov Given that Nectin-4 is expressed in various tumor types, investigating its role and potential as a therapeutic target in 3-Me-4NQO-induced cancers is a logical next step.

Furthermore, the tumor microenvironment, including immune checkpoint pathways, offers a rich landscape for therapeutic intervention. The success of immune checkpoint inhibitors like pembrolizumab (B1139204) and nivolumab (B1139203) in various cancers underscores the importance of the host immune response in controlling tumor growth. nih.gov Research into the specific immune signatures and checkpoint protein expression profiles in 3-Me-4NQO-induced tumors could identify novel targets for immunotherapy.

A deeper understanding of the DNA repair pathways that are overwhelmed or altered by 3-Me-4NQO is also crucial. nih.gov Targeting the specific DNA repair mechanisms that fail in the presence of 3-Me-4NQO-induced adducts could offer a synthetic lethal strategy to selectively kill cancer cells.

Strategies for Mitigation and Detoxification of Nitroquinoline Compounds (e.g., Microbial Degradation)

Given the potent carcinogenicity of nitroquinoline compounds, developing effective strategies for their mitigation and detoxification is a significant research goal. One promising approach is bioremediation, specifically through microbial degradation.

Research has demonstrated that certain microorganisms possess the enzymatic machinery to break down complex aromatic compounds. The exploration of microbial consortia from contaminated sites or the genetic engineering of bacteria to express specific nitroreductases could lead to effective methods for detoxifying environments contaminated with nitroquinolines.

The study of metabolic pathways in microorganisms capable of degrading nitroaromatic compounds can reveal novel enzymes and detoxification mechanisms. These could then be harnessed for bioremediation purposes or even as a basis for developing enzymatic therapies to neutralize the effects of these carcinogens in vivo, although this remains a futuristic concept.

Development of Predictive Biomarkers for Disease Progression in Carcinogenesis Models

A critical need in cancer research is the ability to predict which premalignant lesions will progress to invasive cancer. nih.gov The 4NQO-induced carcinogenesis model in animals is a valuable tool for this purpose, as it mimics the multi-stage progression of human oral cancer. nih.govnih.gov

Metabolomics has emerged as a powerful approach for identifying biomarkers of disease progression. nih.gov Studies using gas chromatography-mass spectrometry (GC-MS) on serum from 4NQO-treated rats have identified distinct metabolic profiles at different stages of carcinogenesis. nih.gov These studies have revealed a panel of differentially expressed metabolites that could serve as predictive biomarkers. nih.gov

Table 1: Potential Serum Metabolite Biomarkers in 4NQO-Induced Carcinogenesis

| Metabolite Category | Specific Metabolites | Observed Change |

| Amino Acids | Alanine, Valine, Leucine | Altered Levels |

| Fatty Acids | Palmitic acid, Stearic acid | Altered Levels |

| Organic Acids | Lactic acid, Pyruvic acid | Altered Levels |

| Sugars | Glucose, Fructose | Altered Levels |

This table is a representative summary based on the types of metabolites identified in metabolomic studies of 4NQO-induced carcinogenesis. The specific direction of change can vary depending on the stage of carcinogenesis.

Further research is needed to validate these potential biomarkers in larger animal cohorts and, ultimately, in human populations exposed to carcinogens. The development of a robust panel of biomarkers would be invaluable for early diagnosis and for assessing the efficacy of chemopreventive agents.

Computational Chemistry and In Silico Modeling in Predictive Toxicology

Computational chemistry and in silico modeling are revolutionizing toxicology by providing methods to predict the toxic effects of chemicals without the need for extensive animal testing. fiveable.meresearchgate.net These approaches are particularly relevant for understanding the carcinogenicity of compounds like 3-Me-4NQO.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology. fiveable.menih.gov These models use the chemical structure of a compound to predict its biological activity, including its toxicity. nih.gov For 3-Me-4NQO, QSAR models can be developed to predict the carcinogenicity of related nitroquinoline derivatives, helping to prioritize compounds for further study and to understand the structural features that contribute to their carcinogenic potential.

In silico modeling can also be used to simulate the interaction of 3-Me-4NQO and its metabolites with biological macromolecules, such as DNA and proteins. This can provide insights into the mechanisms of DNA adduct formation and the subsequent cellular responses. Physiologically Based Pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of 3-Me-4NQO, helping to predict its target organ toxicity. fiveable.me

The integration of various computational methods, including machine learning and artificial intelligence, with experimental data holds the promise of creating highly predictive models for the toxicity of nitroquinoline compounds. fiveable.meresearchgate.net These in silico tools are becoming increasingly important for chemical risk assessment and for guiding the development of safer chemicals. researchgate.netupf.edu

Q & A

Q. What are the recommended safety protocols for handling 3-Methyl-4-nitroquinoline 1-oxide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE):

- Ventilation: Ensure adequate fume hood ventilation to minimize inhalation risks. While respiratory protection is not typically required under standard conditions, NIOSH-approved respirators with organic vapor cartridges are advised for emergencies .

- Storage: Keep containers tightly sealed in a cool, dry area, segregated from incompatible substances (e.g., reducing agents) .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Answer:

- Analytical Methods:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity (>98% as per TCI Chemicals) .

- Mass Spectrometry (MS): Confirm molecular weight (204.18 g/mol) via electron ionization MS, referencing NIST standards for nitroquinoline derivatives .

- Melting Point Analysis: Validate identity using the reported melting point (182°C) .

Q. What experimental approaches are used to screen for genotoxicity in this compound?

Answer:

- In Vitro Assays:

- Comet Assay: Detect DNA strand breaks in human fibroblasts or epithelial cells after 24-hour exposure .

- 8-Hydroxydeoxyguanosine (8OHdG) Quantification: Measure oxidative DNA damage via HPLC coupled with electrochemical detection .

- In Vivo Models:

- Use rodent oral carcinogenesis models (e.g., C57BL/6 mice) with prolonged exposure (e.g., 28 weeks at 100 µg/mL in drinking water) to assess tumorigenicity .

Advanced Research Questions

Q. How does this compound induce oxidative DNA damage, and what methods validate ROS involvement?

Answer:

- Mechanistic Pathway:

- The nitro group undergoes metabolic reduction to 4-hydroxyaminoquinoline 1-oxide, generating reactive oxygen species (ROS) such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) .

- Validation Techniques:

- Fluorescent Probes: Use dichlorofluorescin diacetate (DCFH-DA) for H₂O₂ and hydroethidine for O₂⁻ detection in live-cell imaging .

- Electron Paramagnetic Resonance (EPR): Directly quantify •OH in cell-free systems using spin-trapping agents like DMPO .

- Glutathione (GSH) Depletion Assays: Monitor intracellular GSH levels via Ellman’s reagent to confirm oxidative stress .

Q. What metabolic enzymes are involved in the activation of this compound, and how can their activity be characterized?

Answer:

- Key Enzymes:

- Methodology:

Q. How can researchers optimize in vivo models to study esophageal or oral carcinogenesis using this compound?

Answer:

- Model Design:

- Histopathology: Stain tissue sections with hematoxylin/eosin to grade dysplasia and carcinoma .

- Biomarker Profiling: Quantify tumor suppressor gene (e.g., p53) mutations via sequencing or immunohistochemistry .

- Intervention Studies: Co-treat with ROS scavengers (e.g., N-acetylcysteine) to assess chemopreventive strategies .

Q. What structural modifications enhance or mitigate the genotoxic effects of nitroquinoline derivatives?

Answer:

- Structure-Activity Relationship (SAR) Strategies:

- Nitro Group Positioning: Compare 3-methyl-4-nitro vs. 4-nitro isomers; the 4-nitro configuration (as in 4-NQO) shows higher carcinogenicity due to efficient ROS generation .

- Methyl Substituents: The 3-methyl group may sterically hinder metabolic activation, reducing toxicity compared to unsubstituted analogs .

- Experimental Validation:

Methodological Notes

- Contradictions in Evidence: While 4-NQO is well-documented in carcinogenesis studies, data specific to this compound are limited. Extrapolate cautiously from structural analogs .

- Critical Parameters: Always validate glove breakthrough times and ROS detection methods under experimental conditions to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.